3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid
Description
Properties
IUPAC Name |
3-[(6-ethoxycarbonyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-3-21-14(20)11-7(2)10-12(19)15-8(16-13(10)23-11)6-22-5-4-9(17)18/h3-6H2,1-2H3,(H,17,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIMPOJDWIZPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CSCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds are often used as building blocks in organic synthesis.
Mode of Action
The compound is involved in a process known as catalytic protodeboronation. This process involves the removal of a boron group from an organic molecule, which is then replaced by a hydrogen atom. The compound is also involved in a Matteson–CH2– homologation, which allows for formal anti-Markovnikov alkene hydromethylation. This is a valuable but relatively unknown transformation.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a widely-used method in organic synthesis. This process involves the cross-coupling of two organic groups, one of which is a boronic ester, such as the compound . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and various types of bond formations.
Result of Action
The compound’s action results in the transformation of the original molecule, with the boron group being replaced by a hydrogen atom. This can lead to the creation of new organic compounds with potentially useful properties.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of air and moisture can affect the stability of the compound. Additionally, the specific conditions under which the Suzuki–Miyaura coupling takes place can also impact the compound’s action.
Biological Activity
3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid (CAS: 781626-60-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O5S2 |
| Molecular Weight | 356.41 g/mol |
| Purity | 97% |
| IUPAC Name | 3-(((6-(ethoxycarbonyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)propanoic acid |
The structure includes a thieno-pyrimidine moiety that is known for various biological activities, including anti-cancer and anti-inflammatory effects.
Antifibrotic Activity
Recent studies have highlighted the antifibrotic potential of compounds similar to this compound. For instance, compounds derived from thieno-pyrimidine structures have shown significant inhibition of collagen synthesis in hepatic stellate cells (HSCs), which are crucial in liver fibrosis development.
Case Study:
In vitro assays demonstrated that certain derivatives inhibited the expression of collagen type I alpha 1 (COL1A1), a key marker in fibrogenesis. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 45.69 μM to 45.81 μM, indicating effective antifibrotic activity .
Antimicrobial Activity
Thieno-pyrimidine derivatives have also been investigated for their antimicrobial properties. The structural components of this compound contribute to its ability to inhibit bacterial growth.
Research Findings:
Studies have reported that related compounds exhibit significant antibacterial and antifungal activities. For example, derivatives with similar thieno structures showed promising results against various microbial strains .
The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways involved in fibrosis and inflammation. The thieno-pyrimidine scaffold is known to interact with enzymes and receptors that regulate collagen synthesis and degradation.
Table: Mechanisms of Action
| Mechanism | Effect |
|---|---|
| Inhibition of COL1A1 | Reduces collagen deposition |
| Modulation of TGF-β signaling | Decreases fibrogenesis |
| Antimicrobial action | Disrupts microbial cell wall synthesis |
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR): The ethoxycarbonyl and sulfanylpropanoic acid groups are critical for bioactivity.
- Therapeutic Potential: Analogous compounds’ antimicrobial and enzyme-inhibitory profiles suggest the target compound may dual-target microbial pathogens and epigenetic regulators .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid, and how do reaction conditions influence yield?
- The compound can be synthesized via a multi-step sequence starting with thieno[2,3-d]pyrimidinone intermediates. For example, cyclocondensation of thiourea derivatives with ethyl acetoacetate under acidic conditions forms the pyrimidinone core, followed by sulfanylpropanoic acid side-chain introduction via nucleophilic substitution . Ethanol/dioxane mixtures are often used for crystallization to improve purity . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratios of intermediates) and temperature (reflux conditions for cyclization).
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming the thienopyrimidinone core (e.g., δ 2.4 ppm for methyl groups, δ 10-12 ppm for NH protons) and the sulfanylpropanoic acid moiety (δ 3.2-3.5 ppm for CH2-S linkages) .
- HPLC-MS : Used to assess purity (>95%) and detect degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
- X-ray crystallography : Resolves conformational details, such as the planar thienopyrimidinone ring and spatial orientation of the sulfanyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
